molecular formula C19H23ClN2O3S B12470401 N~2~-(3-chlorophenyl)-N-(2-ethyl-6-methylphenyl)-N~2~-(methylsulfonyl)alaninamide

N~2~-(3-chlorophenyl)-N-(2-ethyl-6-methylphenyl)-N~2~-(methylsulfonyl)alaninamide

Cat. No.: B12470401
M. Wt: 394.9 g/mol
InChI Key: NFEGPKFFUUOMDL-UHFFFAOYSA-N
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Description

N~2~-(3-chlorophenyl)-N-(2-ethyl-6-methylphenyl)-N~2~-(methylsulfonyl)alaninamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, an ethyl-methylphenyl group, and a methylsulfonyl group attached to an alaninamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-chlorophenyl)-N-(2-ethyl-6-methylphenyl)-N~2~-(methylsulfonyl)alaninamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of a phenyl ring to form the 3-chlorophenyl intermediate.

    Alkylation: The 2-ethyl-6-methylphenyl group is introduced through an alkylation reaction.

    Sulfonylation: The methylsulfonyl group is added via a sulfonylation reaction, often using reagents like methylsulfonyl chloride.

    Amidation: The final step involves the amidation of the alanine derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N~2~-(3-chlorophenyl)-N-(2-ethyl-6-methylphenyl)-N~2~-(methylsulfonyl)alaninamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the chlorophenyl group or the sulfonyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated products or reduced sulfonyl derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N~2~-(3-chlorophenyl)-N-(2-ethyl-6-methylphenyl)-N~2~-(methylsulfonyl)alaninamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-(3-chlorophenyl)-N-(2-ethyl-6-methylphenyl)-N~2~-(methylsulfonyl)alaninamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The pathways involved can include modulation of signal transduction, inhibition of protein synthesis, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N~2~-(3-chlorophenyl)-N-(2-ethylphenyl)-N~2~-(methylsulfonyl)alaninamide: Lacks the methyl group on the phenyl ring.

    N~2~-(3-chlorophenyl)-N-(2-methylphenyl)-N~2~-(methylsulfonyl)alaninamide: Lacks the ethyl group on the phenyl ring.

    N~2~-(3-chlorophenyl)-N-(2-ethyl-6-methylphenyl)alaninamide: Lacks the methylsulfonyl group.

Uniqueness

N~2~-(3-chlorophenyl)-N-(2-ethyl-6-methylphenyl)-N~2~-(methylsulfonyl)alaninamide is unique due to the presence of all three functional groups (chlorophenyl, ethyl-methylphenyl, and methylsulfonyl) on the alaninamide backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H23ClN2O3S

Molecular Weight

394.9 g/mol

IUPAC Name

2-(3-chloro-N-methylsulfonylanilino)-N-(2-ethyl-6-methylphenyl)propanamide

InChI

InChI=1S/C19H23ClN2O3S/c1-5-15-9-6-8-13(2)18(15)21-19(23)14(3)22(26(4,24)25)17-11-7-10-16(20)12-17/h6-12,14H,5H2,1-4H3,(H,21,23)

InChI Key

NFEGPKFFUUOMDL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C(C)N(C2=CC(=CC=C2)Cl)S(=O)(=O)C)C

Origin of Product

United States

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